molecular formula C23H23N3O B2655024 {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine CAS No. 945156-03-6

{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine

Cat. No.: B2655024
CAS No.: 945156-03-6
M. Wt: 357.457
InChI Key: VLLUZZCGCKTPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine is a complex organic compound with the molecular formula C23H23N3O. It is characterized by the presence of a biphenyl group attached to a piperazine ring, which is further connected to a phenylamine group. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine typically involves multiple steps, starting with the preparation of the biphenyl-2-ylcarbonyl chloride. This intermediate is then reacted with piperazine to form the biphenyl-2-ylcarbonylpiperazine. Finally, this compound is coupled with 4-aminophenyl to yield the target compound. The reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-2-ylcarbonylpiperazine derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with various functional groups on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]aniline}
  • Piperazine, 1-(4-aminophenyl)-4-(biphenyl-2-ylcarbonyl)

Uniqueness

{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine is unique due to its specific structural configuration, which allows for versatile interactions in both chemical and biological contexts. Its combination of a biphenyl group, piperazine ring, and phenylamine group provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(2-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c24-19-10-12-20(13-11-19)25-14-16-26(17-15-25)23(27)22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-13H,14-17,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLUZZCGCKTPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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